molecular formula C23H24N2O2 B11342044 2-(2,6-dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11342044
M. Wt: 360.4 g/mol
InChI Key: GSQWPGUNZUMGHV-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines phenoxy, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is studied for its properties as a building block in the synthesis of advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Diethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide: Similar in structure but with ethyl groups instead of methyl groups.

    2-(2,6-Dimethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide: Similar but with an ethyl group on the phenyl ring.

Uniqueness

The uniqueness of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O2/c1-17-10-12-20(13-11-17)15-25(21-9-4-5-14-24-21)22(26)16-27-23-18(2)7-6-8-19(23)3/h4-14H,15-16H2,1-3H3

InChI Key

GSQWPGUNZUMGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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